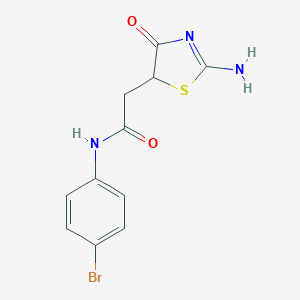

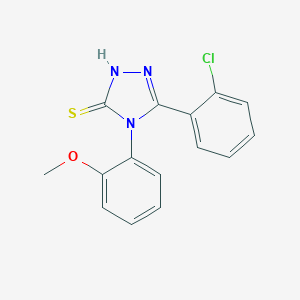

2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide, also known as BRD0705, is a small molecule compound that has gained interest in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Biological Activity and Pharmaceutical Potential

The compound and its derivatives have shown promising biological activity and potential in pharmaceutical research. A study highlighted the synthesis of 2-aminopyrrole derivatives related to the compound, which demonstrated significant cytotoxic activity against gastrointestinal stromal tumor cells, including those resistant to specific drugs like imatinib (Glivec). These compounds showed greater radical-binding activity than trolox and exhibited cytotoxic activities comparable to or exceeding those of established chemotherapeutics like doxorubicin, etoposide, paclitaxel, and hydroxyurea. The potential molecular mechanism involves disrupting cell division and inducing cell death through a mitotic catastrophe pathway (Zykova et al., 2018).

Antimicrobial Properties

The antimicrobial properties of compounds structurally similar to the specified compound have been documented. For instance, derivatives of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and evaluated for antimicrobial and hemolytic activity. These compounds were mostly active against selected microbial species, with 6d and 6f displaying significant potency. The findings suggested lower toxicity and potential for further biological screening and application trials, except for 6h and 6l due to their higher cytotoxicity (Gul et al., 2017).

Anti-Diabetic Potential

A series of bi-heterocycles structurally related to the compound were synthesized and evaluated for their anti-diabetic potential through in vitro inhibition of the α-glucosidase enzyme. The compounds exhibited potent inhibitory potential against the studied enzyme, indicating their potential as valuable anti-diabetic agents. Additionally, these compounds were analyzed for cytotoxic behavior against brine shrimps (Abbasi et al., 2020).

Propriétés

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUURQZRUVBUDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B476788.png)

![N-{4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B476948.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B477010.png)

![3-amino-N-(2-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B477042.png)

![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B477065.png)

![N-(4-acetylphenyl)-2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B477073.png)